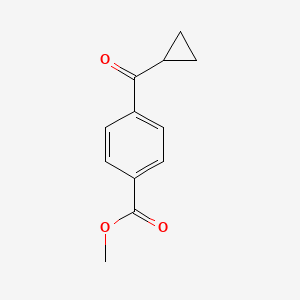
methyl 4-cyclopropanecarbonylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 4-cyclopropanecarbonylbenzoate is an organic compound with the molecular formula C12H12O3 It is an ester derivative of benzoic acid, where the benzoate group is substituted with a cyclopropylcarbonyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
methyl 4-cyclopropanecarbonylbenzoate can be synthesized through the esterification of 4-(cyclopropylcarbonyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves refluxing the reactants to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 4-(cyclopropylcarbonyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the production scale.
化学反応の分析
Types of Reactions
methyl 4-cyclopropanecarbonylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(cyclopropylcarbonyl)benzoic acid.
Reduction: Formation of 4-(cyclopropylcarbonyl)benzyl alcohol.
Substitution: Formation of nitro, bromo, or other substituted derivatives of methyl 4-(cyclopropylcarbonyl)benzoate.
科学的研究の応用
methyl 4-cyclopropanecarbonylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.
作用機序
The mechanism of action of methyl 4-(cyclopropylcarbonyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets. The cyclopropylcarbonyl group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the cyclopropylcarbonyl group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester derivative with a propyl group.
Uniqueness
methyl 4-cyclopropanecarbonylbenzoate is unique due to the presence of the cyclopropylcarbonyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
methyl 4-(cyclopropanecarbonyl)benzoate |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)10-6-4-9(5-7-10)11(13)8-2-3-8/h4-8H,2-3H2,1H3 |
InChIキー |
QUSDSASRVONPMS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















